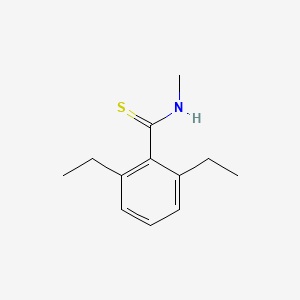
3,4,5-Pyridinetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Pyridinetriol is a heterocyclic organic compound with the molecular formula C5H5NO3 It is a derivative of pyridine, where three hydroxyl groups are attached to the 3rd, 4th, and 5th positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Pyridinetriol typically involves the hydroxylation of pyridine derivatives. One common method is the oxidation of 3,4,5-trihydroxypyridine using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving metal catalysts such as palladium or platinum. These catalysts facilitate the hydroxylation of pyridine derivatives in the presence of oxygen or other oxidizing agents. The process is optimized for high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 3,4,5-Pyridinetriol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyridine carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of dihydroxypyridines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl, or acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Dihydroxypyridines.
Substitution: Halogenated pyridines, alkylated pyridines, and acylated pyridines.
科学的研究の応用
3,4,5-Pyridinetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: Research has shown its potential as an anti-inflammatory and antioxidant agent. It is also being investigated for its role in neuroprotection and cancer therapy.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3,4,5-Pyridinetriol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It influences oxidative stress pathways by scavenging free radicals and reducing oxidative damage. It also affects inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
類似化合物との比較
Pyridine: The parent compound of 3,4,5-Pyridinetriol, lacking hydroxyl groups.
3,4-Dihydroxypyridine: A derivative with two hydroxyl groups.
3,5-Dihydroxypyridine: Another derivative with two hydroxyl groups.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups, which significantly enhance its reactivity and potential applications compared to its dihydroxy and mono-hydroxy counterparts. The additional hydroxyl group increases its solubility in water and its ability to form hydrogen bonds, making it more versatile in various chemical and biological processes.
特性
CAS番号 |
64604-95-1 |
|---|---|
分子式 |
C5H5NO3 |
分子量 |
127.10 g/mol |
IUPAC名 |
3,5-dihydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5NO3/c7-3-1-6-2-4(8)5(3)9/h1-2,7-8H,(H,6,9) |
InChIキー |
WCHOZJBVCUPOMV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)C(=CN1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


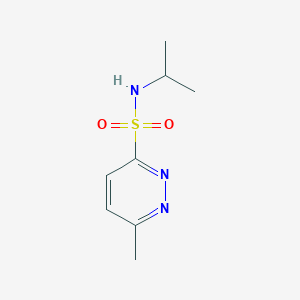

![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)
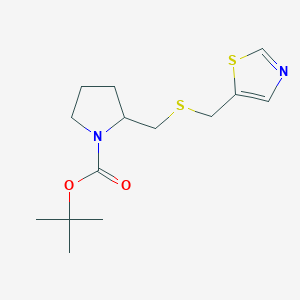
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)

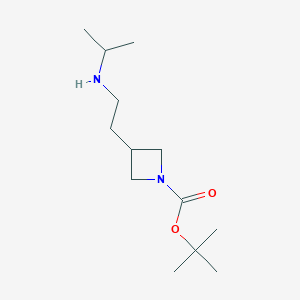
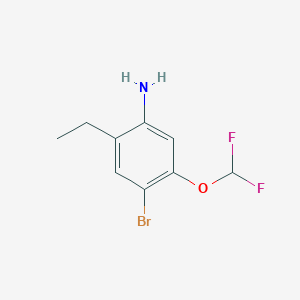
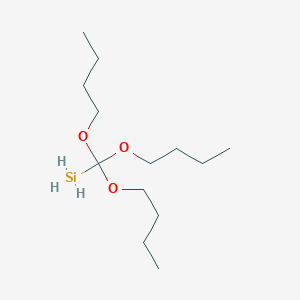
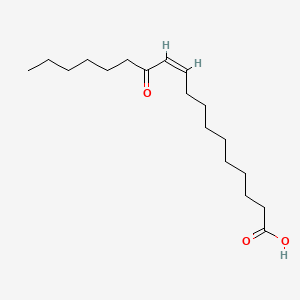
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
